molecular formula C18H14O2 B12307256 2,7-Dihydroxy-1,6-dimethylpyrene

2,7-Dihydroxy-1,6-dimethylpyrene

Cat. No.: B12307256
M. Wt: 262.3 g/mol
InChI Key: YVIRWYDEYOKIRX-UHFFFAOYSA-N
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Description

2,7-Dihydroxy-1,6-dimethylpyrene is an organic compound that belongs to the pyrene family. It is characterized by the presence of two hydroxyl groups and two methyl groups attached to the pyrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dihydroxy-1,6-dimethylpyrene typically involves the reaction of 1,6-dimethylpyrene with catechol (1,2-dihydroxybenzene) in an appropriate solvent. The reaction is usually carried out under high-temperature conditions with the aid of a catalyst . The steps are as follows:

  • Dissolve 1,6-dimethylpyrene and catechol in a suitable solvent.
  • Heat the reaction mixture to a high temperature.
  • Use a catalyst to facilitate the reaction.
  • Purify the product through crystallization or other purification methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dihydroxy-1,6-dimethylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dihydroxy-1,6-dimethylpyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dihydroxy-1,6-dimethylpyrene involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical effects, including fluorescence and binding to specific biomolecules. The pathways involved depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

  • 1,6-Dimethylpyrene
  • 2,7-Dihydroxypyrene
  • 1,6-Dihydroxypyrene

Comparison: 2,7-Dihydroxy-1,6-dimethylpyrene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits stronger fluorescence and different reactivity patterns, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1,6-dimethylpyrene-2,7-diol

InChI

InChI=1S/C18H14O2/c1-9-13-5-3-12-8-16(20)10(2)14-6-4-11(7-15(9)19)17(13)18(12)14/h3-8,19-20H,1-2H3

InChI Key

YVIRWYDEYOKIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC3=C4C2=C1C=CC4=CC(=C3C)O)O

Origin of Product

United States

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